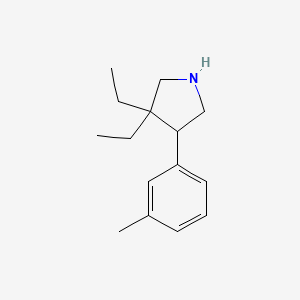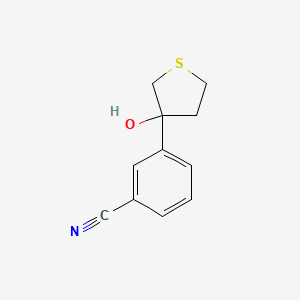
3-(3-Hydroxythiolan-3-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxythiolan-3-yl)benzonitrile is an organic compound with the molecular formula C11H11NOS It features a benzonitrile group attached to a thiolane ring, which is further substituted with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxythiolan-3-yl)benzonitrile typically involves the reaction of benzonitrile derivatives with thiolane precursors. One common method includes the nucleophilic substitution reaction where a thiolane ring is introduced to a benzonitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
3-(3-Hydroxythiolan-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as alkoxides or halides can be used to substitute the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-Oxothiolan-3-yl)benzonitrile.
Reduction: Formation of 3-(3-Hydroxythiolan-3-yl)benzylamine.
Substitution: Formation of various substituted thiolane derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-Hydroxythiolan-3-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of 3-(3-Hydroxythiolan-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity to biological molecules. The compound may exert its effects by inhibiting or activating enzymes, modulating receptor activity, or interfering with cellular signaling pathways .
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler analog without the thiolane ring and hydroxyl group.
3-(3-Oxothiolan-3-yl)benzonitrile: An oxidized derivative of 3-(3-Hydroxythiolan-3-yl)benzonitrile.
3-(3-Hydroxythiolan-3-yl)benzylamine: A reduced derivative with an amine group instead of the nitrile group.
Uniqueness
This compound is unique due to the presence of both a thiolane ring and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its structural complexity makes it a valuable compound for various research applications .
特性
分子式 |
C11H11NOS |
|---|---|
分子量 |
205.28 g/mol |
IUPAC名 |
3-(3-hydroxythiolan-3-yl)benzonitrile |
InChI |
InChI=1S/C11H11NOS/c12-7-9-2-1-3-10(6-9)11(13)4-5-14-8-11/h1-3,6,13H,4-5,8H2 |
InChIキー |
BWCZYJRDVGMOSA-UHFFFAOYSA-N |
正規SMILES |
C1CSCC1(C2=CC=CC(=C2)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


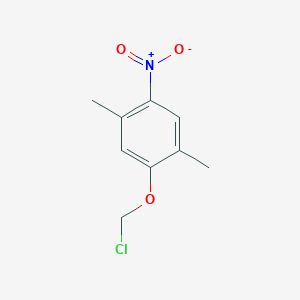
![2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile](/img/structure/B13201626.png)

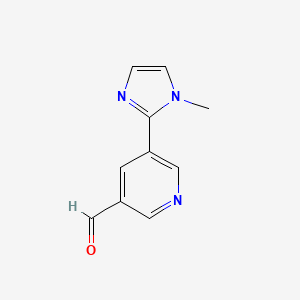
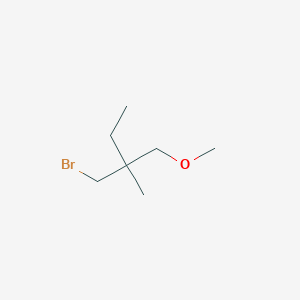
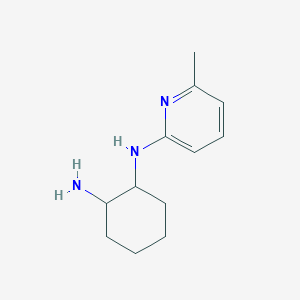
![2-[(4-Chloro-2-fluorophenyl)methyl]oxirane](/img/structure/B13201640.png)
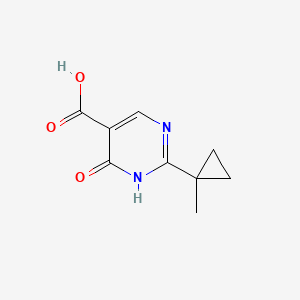

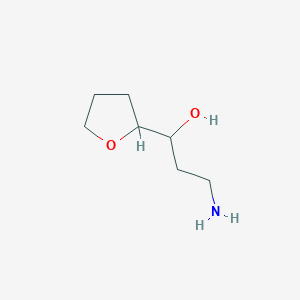
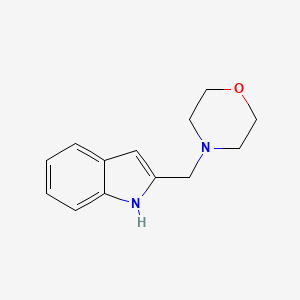
![Methyl[1-(thietan-3-yl)propyl]amine](/img/structure/B13201671.png)
![Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13201686.png)
